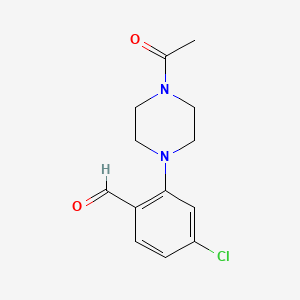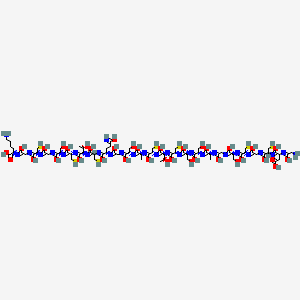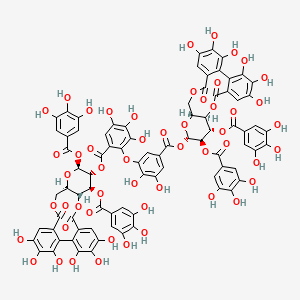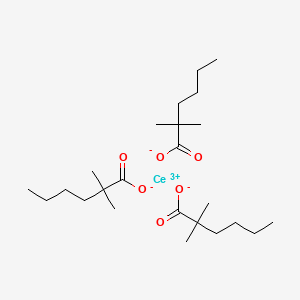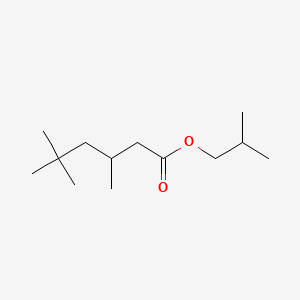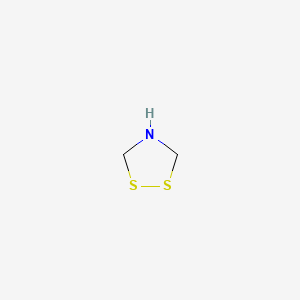
2-Hexadecylicosyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecylicosyl palmitate is a chemical compound with the molecular formula C52H104O2 . It is an ester formed from the reaction between hexadecylicosyl alcohol and palmitic acid. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and lubricants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexadecylicosyl palmitate can be synthesized through the esterification reaction between hexadecylicosyl alcohol and palmitic acid. The reaction typically requires a catalyst, such as an acid catalyst, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous stirred-tank reactors (CSTR) or rotating packed bed reactors (RPB). These reactors enhance the mass transfer and mixing efficiency, leading to higher yields and shorter reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecylicosyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into the corresponding alcohol and acid under acidic or basic conditions .
Common Reagents and Conditions
Esterification: Requires an acid catalyst (e.g., sulfuric acid) and heat.
Major Products Formed
Esterification: Produces this compound.
Hydrolysis: Yields hexadecylicosyl alcohol and palmitic acid.
Applications De Recherche Scientifique
2-Hexadecylicosyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-hexadecylicosyl palmitate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and stability. This compound may also undergo enzymatic hydrolysis, releasing hexadecylicosyl alcohol and palmitic acid, which can participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyl palmitate: Another ester formed from cetyl alcohol and palmitic acid.
Stearyl palmitate: Formed from stearyl alcohol and palmitic acid.
2-Ethylhexyl palmitate: An ester of 2-ethylhexanol and palmitic acid.
Uniqueness
2-Hexadecylicosyl palmitate is unique due to its long-chain alcohol component, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring high stability and low volatility .
Propriétés
Numéro CAS |
94277-34-6 |
|---|---|
Formule moléculaire |
C52H104O2 |
Poids moléculaire |
761.4 g/mol |
Nom IUPAC |
2-hexadecylicosyl hexadecanoate |
InChI |
InChI=1S/C52H104O2/c1-4-7-10-13-16-19-22-25-27-28-31-33-36-39-42-45-48-51(47-44-41-38-35-32-30-26-23-20-17-14-11-8-5-2)50-54-52(53)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3/h51H,4-50H2,1-3H3 |
Clé InChI |
JXMSNIOBGKWYQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



